![molecular formula C11H21NO5 B2774737 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid CAS No. 711018-10-9](/img/structure/B2774737.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid is an organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a propan-2-yloxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the propan-2-yloxy side chain through nucleophilic substitution reactions. The final step often involves the formation of the propanoic acid moiety through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions involving the propan-2-yloxy side chain.
Hydrolysis: Cleavage of the Boc protecting group under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under certain conditions, revealing the active amino group. This amino group can then participate in various biochemical reactions, potentially affecting enzyme activity or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(propan-2-yloxy)propanoic acid: Lacks the Boc protecting group.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid: Contains a hydroxyl group instead of the propan-2-yloxy side chain.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(methoxy)propanoic acid: Features a methoxy group instead of the propan-2-yloxy side chain.
Uniqueness
The presence of the Boc protecting group and the propan-2-yloxy side chain makes (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid unique
Biological Activity
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid, also known as a Boc-protected amino acid derivative, has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which influences its interaction with biological systems.
Chemical Structure and Properties
The chemical formula for this compound is C_{11}H_{19}NO_{5}, with a molecular weight of approximately 245.28 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.
Biological Activity Overview
Research indicates that the biological activity of this compound may be linked to its role as an amino acid analog. Amino acids are fundamental building blocks in protein synthesis and play critical roles in various metabolic pathways.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of amino acids can act as inhibitors for specific enzymes, potentially modulating metabolic pathways.
- Receptor Interaction : The structural features of the compound may allow it to interact with various receptors, influencing physiological responses.
1. Enzyme Inhibition Studies
A study investigated the inhibitory effects of similar amino acid derivatives on enzymes involved in metabolic processes. The findings demonstrated that certain modifications enhanced the inhibitory potency against specific targets, suggesting potential therapeutic applications in metabolic disorders.
2. Pharmacological Applications
Research has also explored the pharmacological implications of amino acid derivatives in drug development. For instance, compounds similar to this compound have been evaluated for their potential in treating conditions such as diabetes and obesity by modulating insulin signaling pathways.
Understanding the physicochemical properties is crucial for predicting the biological behavior of this compound.
Property | Value |
---|---|
Solubility | High |
LogP | 0.84 |
Melting Point | Not Available |
pKa | 4.5 |
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propan-2-yloxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-7(2)16-6-8(9(13)14)12-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQRLWWKIWKXNI-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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